
1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-hydroxytriclocarban is a phenylureathat is urea substituted by 4-chloro-2-hydroxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.
Scientific Research Applications
Chromatographic Analysis in Soil
1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea has been studied for its behavior in soil environments. Katz and Strusz (1968) detailed the chromatographic determination of maloran, a related urea herbicide, in soils, suggesting similar analytical approaches could be applied to this compound (Katz & Strusz, 1968).
Inhibition of Translation Initiation in Cancer Cells
Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, including compounds structurally similar to 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea, can inhibit cancer cell proliferation by affecting the eIF2α kinase heme regulated inhibitor. This suggests potential anti-cancer applications (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
Sires et al. (2007) explored the degradation of antimicrobials, including triclocarban, which is structurally related to 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea, through electro-Fenton systems. Their findings might be relevant to the degradation of this compound in similar systems (Sirés et al., 2007).
Photodegradation Studies
Photodegradation of related compounds such as diuron has been studied by Jirkovský et al. (1997), providing insights into the photolytic behavior of similar urea derivatives, including 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Jirkovský et al., 1997).
Hydrolysis and Photodegradation in Water
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides in water, a study that could be relevant to understanding the environmental fate of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Gatidou & Iatrou, 2011).
Corrosion Inhibition in Acid Solutions
Research by Bahrami and Hosseini (2012) on the corrosion inhibition effect of similar urea compounds in acid solutions can provide insights into the potential industrial applications of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea in corrosion prevention (Bahrami & Hosseini, 2012).
Comparative Hydrolysis Studies
The hydrolysis behavior of similar compounds such as Triclocarban and Halocarban was studied by Audu and Heyn (1988), which could be extrapolated to understand the hydrolysis patterns of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Audu & Heyn, 1988).
Antimicrobial Properties
Sherekar et al. (2022) synthesized and evaluated the antimicrobial activities of similar compounds, highlighting the potential of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea as an antimicrobial agent (Sherekar et al., 2022).
properties
CAS RN |
63348-26-5 |
|---|---|
Product Name |
1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |
Molecular Formula |
C13H9Cl3N2O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-4-11(12(19)5-7)18-13(20)17-8-2-3-9(15)10(16)6-8/h1-6,19H,(H2,17,18,20) |
InChI Key |
OKSXGOLSKDABPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |
Other CAS RN |
63348-26-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





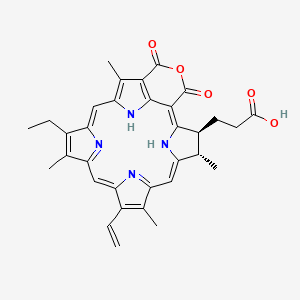


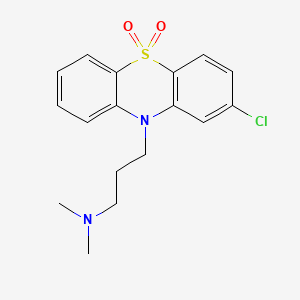

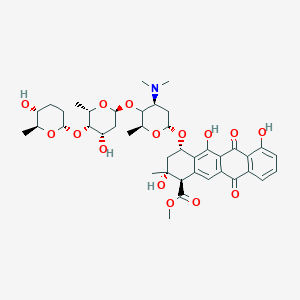
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)
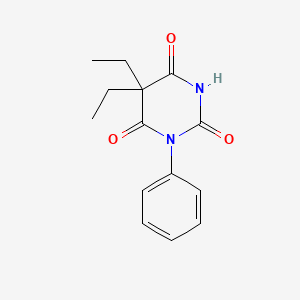

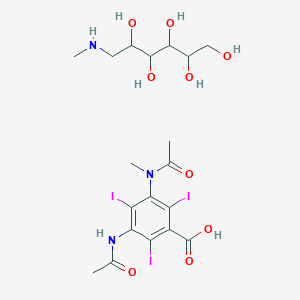
![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)
